molecular formula C18H15N3OS B11445464 4-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol

4-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol

Cat. No.: B11445464
M. Wt: 321.4 g/mol
InChI Key: ALNSILUOPUEKNW-UHFFFAOYSA-N
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Description

4-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic system, and a phenol group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the microwave-assisted synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imidazo[2,1-b][1,3]thiazole core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenylamino group and the phenol group enhances its potential as a multifunctional therapeutic agent.

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

4-[5-(2-methylanilino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol

InChI

InChI=1S/C18H15N3OS/c1-12-4-2-3-5-15(12)19-17-16(13-6-8-14(22)9-7-13)20-18-21(17)10-11-23-18/h2-11,19,22H,1H3

InChI Key

ALNSILUOPUEKNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)O

Origin of Product

United States

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